molecular formula C10H4BrClF3N B2767502 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline CAS No. 1065093-18-6

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

Cat. No. B2767502
CAS RN: 1065093-18-6
M. Wt: 310.5
InChI Key: LOZNVTOQZODHLS-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It has a molecular formula of C10H4BrClF3N .


Synthesis Analysis

The synthesis of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis method involves the reaction of 2-Bromo-5-(trifluoromethyl)aniline with Glycerol .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline consists of a quinoline core with bromo, chloro, and trifluoromethyl substituents. It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .


Chemical Reactions Analysis

The chemical reactions of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involve various transformations such as nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It also exhibits corrosion behavior in the presence of 4-chloro,8-(trifluoromethyl)quinoline (CTQ) as experimentally investigated .


Physical And Chemical Properties Analysis

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline has a low solubility in water . It has a molecular weight of 310.5 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline exhibits promising anticancer activity. Researchers have investigated its potential as a targeted therapy against specific cancer cell lines. Its structural features make it an interesting candidate for further drug development .

Organic Synthesis

Building Block for Heterocyclic Compounds: This quinoline derivative serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, especially those containing quinoline or related heterocyclic motifs. The bromine and trifluoromethyl substituents enhance reactivity and allow for diverse functionalization .

Material Science

OLEDs (Organic Light-Emitting Diodes): Researchers have explored the use of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline as a component in organic light-emitting diodes (OLEDs). Its electron-transporting properties contribute to efficient charge transport within the device, leading to improved OLED performance .

Electrochemistry

Electrochemical Behavior: Studies have investigated the electrochemical behavior of this compound. Its redox properties make it relevant for applications such as sensors, batteries, and electrocatalysis. Researchers have explored its behavior at different electrode surfaces and electrolyte conditions .

Agrochemicals

Pesticide Development: The trifluoromethyl group in 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline enhances its lipophilicity, which could be advantageous for designing novel pesticides. Researchers have explored its potential as an active ingredient in crop protection products .

Photophysics and Luminescence

Fluorescent Properties: This compound exhibits interesting photophysical properties, including fluorescence. Researchers have studied its emission spectra and quantum yield. Understanding its luminescent behavior contributes to applications in imaging, sensors, and optoelectronics .

Safety And Hazards

When handling 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . In case of inhalation, it is advised to remove the victim to fresh air and give artificial respiration if not breathing .

Future Directions

Fluorinated quinolines, including 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, have found applications in various fields such as medicine, electronics, agrochemicals, and catalysis . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

properties

IUPAC Name

8-bromo-4-chloro-5-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNVTOQZODHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

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